3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. It features a bromine atom at the 3-position and methyl groups at both the 5 and 7 positions. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anxiolytic effects and possible applications in drug development for neurological disorders . The structural uniqueness of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine contributes to its reactivity and potential interactions with various biological targets, making it a candidate for further research in pharmacology.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is classified as a pyrazolo-pyrimidine derivative. Its synthesis has been documented in various studies, highlighting its potential therapeutic applications and biological activities. The compound is synthesized through various methods, including condensation reactions and multicomponent reactions involving different starting materials .
The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves several key synthetic routes:
One common approach involves the reaction of 3,5-dimethylpyrazole with appropriate electrophiles under controlled conditions to introduce the bromine atom selectively while preserving the integrity of the methyl groups. Careful handling of reagents is essential to minimize side reactions during synthesis .
The molecular formula for 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is C_8H_9BrN_4. The compound's structure consists of a pyrazole ring fused with a pyrimidine ring, where:
The compound's molecular weight is approximately 229.08 g/mol. The presence of bromine contributes to its reactivity and potential biological activity compared to other halogenated derivatives of pyrazolo-pyrimidines.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical transformations due to its reactive sites:
The synthesis often requires specific conditions such as temperature control and solvent choice to ensure high yields and purity of the final product. For instance, using sodium ethoxide as a catalyst can facilitate certain cyclocondensation reactions effectively .
Understanding these mechanisms requires further investigation into how structural modifications influence biological interactions.
The physical properties of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine include:
Key chemical properties include:
Relevant data on solubility and stability are crucial for understanding its behavior in biological systems.
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has potential applications in:
Research has indicated that derivatives of this compound may exhibit significant anxiolytic effects comparable to traditional benzodiazepines without their associated risks . Further studies are warranted to fully elucidate its pharmacological profile and therapeutic applications.
Heterocyclic compounds constitute >60% of FDA-approved drugs, with nitrogen-containing fused bicyclic systems like pyrazolo[1,5-a]pyrimidine offering unparalleled versatility. The pyrazolo[1,5-a]pyrimidine core combines pyrazole and pyrimidine rings, creating a planar, electron-rich scaffold capable of diverse non-covalent interactions with biological targets. This system exhibits:
Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine vs. Related Heterocycles
Scaffold | H-Bond Acceptors | H-Bond Donors | cLogP Range | Planarity |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | 3 | 0 | 1.2-3.8 | High |
Imidazo[1,2-a]pyridine | 2 | 0 | 1.5-4.1 | Moderate |
[1,2,4]Triazolo[1,5-a]pyrimidine | 4 | 0 | 0.8-3.2 | High |
Purine | 4 | 1 | -0.9-1.5 | High |
The 5,7-dimethyl substitution in particular enhances metabolic stability by shielding reactive positions while maintaining optimal lipophilicity (cLogP ≈ 2.8), crucial for membrane permeability in kinase-targeting therapeutics [5] [7].
Pyrazolo[1,5-a]pyrimidine chemistry emerged in the 1960s, but medicinal applications accelerated in the 2000s with kinase inhibitor research:
Table 2: Evolution of Key Pyrazolo[1,5-a]pyrimidine Therapeutics
Compound (Year) | Substitution Pattern | Therapeutic Target | Clinical Status |
---|---|---|---|
Zaleplon (1999) | C3-CN, C7-N(CH₃)₂ | GABAₐ α₁ | Approved (insomnia) |
Dorsomorphin (2007) | C3-pyridyl, C7-OH | AMPK/BMP | Preclinical tool |
Larotrectinib (2015) | C3-aryl, C5-NH₂, C7-aryl | TRK kinases | FDA-approved (NTRK cancers) |
CFI-402257 (2016) | C3-benzamide, C5-Br, C7-morpholino | TTK kinase | Phase I/II (solid tumors) |
Presatovir (2018) | C3-amide, C5-cyclopropyl, C7-amine | RSV fusion | Phase II (discontinued) |
The strategic incorporation of halogen atoms at C3/C5 positions marks a pivotal advancement, enabling transition metal-catalyzed derivatization for focused library synthesis [5] .
Bromine's unique electronic profile (σₚ = 0.23, MR = 8.88) makes it ideal for balancing reactivity and steric effects in pyrazolo[1,5-a]pyrimidine systems. In 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS# 41945-37-3), bromine serves three critical functions:
Synthetic Versatility
Bioactivity Modulation
Physicochemical Optimization
Table 3: Comparative Reactivity of 3-Halogenated Pyrazolo[1,5-a]pyrimidines
Halogen | Relative Rate in Suzuki Coupling | Bond Dissociation Energy (kJ/mol) | Electronegativity | Common Applications |
---|---|---|---|---|
Bromo | 1.0 (reference) | 285 | 2.96 | Cross-coupling, SNAr |
Chloro | 0.03 | 327 | 3.16 | SNAr, stability enhancement |
Iodo | 3.5 | 240 | 2.66 | Rapid coupling, radio-labeling |
Fluoro | <0.001 | 439 | 3.98 | Bioisostere, metabolic blocking |
Microwave-assisted Cu-catalyzed amination of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine exemplifies modern applications: Using CuI (5 mol%) and carbazole ligand L1 (10 mol%) in diethylene glycol at 80°C for 1 hour enables efficient Ullmann-type coupling with primary/secondary amines, achieving >83% yield across 29 substrates. This method bypasses toxic reductants required for C3-NH₂ functionalization [4]. Bromine's synergy with methyl groups at C5/C7 creates an optimal electronic environment for chemoselective transformations – the weakly electron-donating methyls (+I effect) counteract bromine's electron withdrawal, preventing unwanted ring decomposition during metalation [1] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: